molecular formula C16H26N4O3S B2492697 7-heptyl-8-((2-hydroxypropyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 324539-37-9

7-heptyl-8-((2-hydroxypropyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2492697
CAS No.: 324539-37-9
M. Wt: 354.47
InChI Key: VYRSVDFZULJQET-UHFFFAOYSA-N
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Description

7-heptyl-8-((2-hydroxypropyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by its unique heptyl and hydroxypropylthio substituents, which may impart distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-heptyl-8-((2-hydroxypropyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. A common synthetic route may include:

    Alkylation: Introduction of the heptyl group via alkylation of a purine precursor.

    Thioether Formation: Reaction of the intermediate with a hydroxypropylthiol reagent under basic conditions to form the thioether linkage.

    Methylation: Introduction of the methyl group at the 3-position using a methylating agent such as methyl iodide.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound may undergo oxidation reactions, particularly at the thioether group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the carbonyl groups in the purine ring, potentially forming alcohol derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Halides, amines, thiols.

Major Products:

    Sulfoxides/Sulfones: From oxidation of the thioether group.

    Alcohol Derivatives: From reduction of carbonyl groups.

    Substituted Purines: From nucleophilic substitution reactions.

Chemistry:

    Catalysis: The compound may serve as a ligand in coordination chemistry, facilitating catalytic reactions.

    Material Science: Potential use in the development of novel materials with specific electronic or optical properties.

Biology:

    Enzyme Inhibition: Potential as an inhibitor of purine-related enzymes, impacting nucleotide metabolism.

    Cell Signaling: May influence cellular signaling pathways involving purine derivatives.

Medicine:

    Drug Development: Exploration as a lead compound for the development of therapeutic agents targeting purine-related pathways.

    Anticancer Research: Potential anticancer properties through inhibition of DNA synthesis or repair mechanisms.

Industry:

    Agriculture: Possible use as a pesticide or herbicide due to its biological activity.

    Pharmaceuticals: Incorporation into drug formulations for targeted therapies.

Mechanism of Action

The mechanism of action of 7-heptyl-8-((2-hydroxypropyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione likely involves interaction with purine-binding proteins or enzymes. The compound may inhibit enzyme activity by mimicking natural purine substrates, thereby blocking nucleotide synthesis or signaling pathways. Molecular targets could include enzymes such as xanthine oxidase or adenosine deaminase, which are involved in purine metabolism.

Comparison with Similar Compounds

    Caffeine (1,3,7-trimethylxanthine): A well-known purine derivative with stimulant properties.

    Theobromine (3,7-dimethylxanthine): Another purine derivative found in cocoa, with mild stimulant effects.

    Allopurinol (4-hydroxypyrazolo(3,4-d)pyrimidine): A purine analog used to treat gout by inhibiting xanthine oxidase.

Uniqueness: 7-heptyl-8-((2-hydroxypropyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione is unique due to its specific substituents, which may confer distinct chemical reactivity and biological activity compared to other purine derivatives

Properties

IUPAC Name

7-heptyl-8-(2-hydroxypropylsulfanyl)-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O3S/c1-4-5-6-7-8-9-20-12-13(17-16(20)24-10-11(2)21)19(3)15(23)18-14(12)22/h11,21H,4-10H2,1-3H3,(H,18,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYRSVDFZULJQET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCN1C2=C(N=C1SCC(C)O)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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